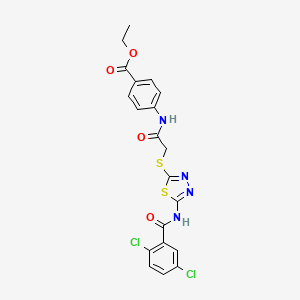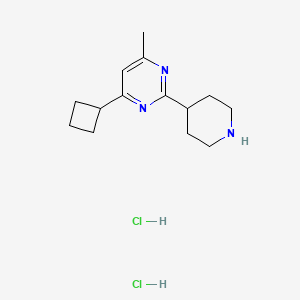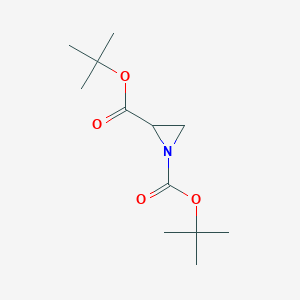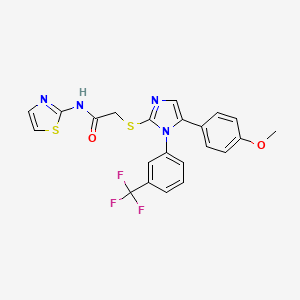
Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate, is a complex organic molecule that appears to be related to a family of compounds synthesized for various research purposes. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures and functionalities have been synthesized and studied. For instance, the synthesis of potential metabolites of a related ethyl benzoate compound with a dihydro-benzopyran moiety was reported . Another study described the synthesis of novel compounds involving a benzothiazole and indole derivatives . Additionally, a novel ethyl thiazole carboxylate was synthesized through cyclization of thioamide , and a complex ethyl but-2-enoate derivative was synthesized and characterized . These studies contribute to the broader understanding of the synthesis and properties of related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with the formation of intermediate structures that are further modified to achieve the desired end product. For example, the synthesis of potential metabolites of ethyl benzoate derivatives involved the use of stereospecific oxidizing reagents and conditions, such as SeO2 and activated MnO2 . In another study, a three-component reaction was employed to synthesize novel compounds involving benzothiazole and indole derivatives, using acetone as a solvent under reflux conditions . The synthesis of the ethyl thiazole carboxylate derivative also involved cyclization of thioamide with chloroacetoacetate . These methods highlight the complexity and specificity required in the synthesis of such intricate organic molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic techniques. Nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectroscopy are commonly used to establish the structures of newly synthesized compounds . Additionally, X-ray diffraction methods have been employed to determine the geometric parameters of the molecules, such as bond lengths and bond angles, which are crucial for understanding the molecular conformation .
Chemical Reactions Analysis
The chemical reactivity of related compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a thiazole ring or a benzopyran moiety suggests potential sites for further chemical reactions, such as substitutions or additions . The use of oxidizing agents and conditions indicates that these compounds can undergo oxidation reactions, which may alter their chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structure. The spectroscopic studies provide insights into the vibrational frequencies of the molecules, which are related to their chemical bonds and interactions . Theoretical calculations, such as Ab Initio Hartree Fock and Density Functional Theory methods, have been used to predict these properties and compare them with experimental data . Additionally, the study of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies can give information about the electronic properties and reactivity of the compounds .
科学的研究の応用
Antimicrobial Agents
Compounds with a thiadiazole structure have been investigated for their potential as antimicrobial agents. The synthesis of new quinazolines incorporating a thiadiazole moiety has shown promising antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Insecticidal Applications
Research into heterocycles incorporating a thiadiazole core has identified compounds with potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. Such findings underscore the value of thiadiazole derivatives in developing new pesticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anticancer Activity
Certain thiadiazole derivatives have been synthesized and assessed for their anticancer activity, providing insights into the structural features contributing to their bioactivity. This research highlights the therapeutic potential of thiadiazole-containing compounds in oncology (Abdelall, Mohamed, & Abdelhamid, 2010).
Fungicidal Properties
The synthesis of thiadiazole derivatives has also shown efficacy against fungal pathogens, such as Rhizoctonia solani, indicating their potential use in addressing agricultural challenges by controlling fungal diseases (Chen, Li, & Han, 2000).
特性
IUPAC Name |
ethyl 4-[[2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJCHRBWNISAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiomorpholin-4-yl-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3013028.png)

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

![6-Methylbenzo[d]isoxazol-3-amine](/img/structure/B3013036.png)


![N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B3013041.png)

![2-(5-Oxaspiro[2.4]heptan-6-yl)acetic acid](/img/structure/B3013044.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![3-(4-Methoxyphenyl)-5-[1-(phenylacetyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B3013046.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B3013048.png)
